molecular formula C8H7BrFNO B1382336 N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine CAS No. 912341-93-6

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

Cat. No. B1382336
CAS RN: 912341-93-6
M. Wt: 232.05 g/mol
InChI Key: LGKZFSKXZSIBJG-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is a chemical compound with the CAS Number: 912341-93-6 . Its IUPAC name is 4-bromo-2-fluoro-1-(1-nitrosoethyl)benzene . The compound has a molecular weight of 232.05 .


Molecular Structure Analysis

The InChI code for N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is 1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is a powder that is stored at room temperature .

Scientific Research Applications

Peptide Synthesis

N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde) protected amino acids, a related compound, have been utilized in solid-phase peptide synthesis. This process was monitored using gel-phase 19F NMR spectroscopy. The Fde protective group could be cleaved with a 5% hydroxylamine solution, enabling the construction of peptides like the nonapeptide LLLLTVLTV without noticeable racemization (Pudelko, Qian, & Elofsson, 2009).

HIV-1 Integrase Inhibition

Compounds structurally similar to N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine have been synthesized as potential HIV-1 integrase inhibitors. Their enzymatic and antiviral activity was evaluated, and X-ray diffraction analyses suggested binding modes that align with structure-activity relationships (Vandurm et al., 2009).

Synthesis of Isoxazoles

A study on the Et(3)N-catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, related to N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine, provided access to highly substituted 2,3-dihydroisoxazoles. This process was regioselective and metal-free, showing the versatility of hydroxylamines in organic synthesis (Yu, Du, Wang, & Zhang, 2010).

Cytotoxicity and Cellular Distribution

Mononuclear and dinuclear alkylamine derivatives of [meso-1,2-bis(4-fluorophenyl)ethylenediamine]platinum(II), closely related to N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine, were synthesized and tested for cytotoxicity, cellular distribution, and DNA and protein binding. These compounds demonstrated a high accumulation in MCF-7 breast cancer cells and significant DNA binding, indicating potential in cancer research (Kapp, Dullin, & Gust, 2006).

Scientific Research Applications of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

Peptide Synthesis and Monitoring

  • Synthesis in Peptide Science : N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine derivatives have been used in the synthesis of protected amino acids for solid-phase peptide synthesis. This process can be monitored using gel-phase 19F NMR spectroscopy. Notably, the protective group can be cleaved with hydrazine or hydroxylamine solutions, and the method has been successfully applied to synthesize complex peptides like LLLLTVLTV from the signal sequence of mucin MUC1 (Pudelko, Qian, & Elofsson, 2009).

Structural and Theoretical Studies

  • HIV-1 Integrase Inhibition : Compounds structurally related to N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine have been synthesized and evaluated as potential HIV-1 integrase inhibitors. These studies include structural analyses and theoretical calculations to understand their binding modes and structure-activity relationships (Vandurm et al., 2009).

Applications in Organic Chemistry

  • Tandem Reactions with Hydroxylamines : Research shows that tandem reactions of electron-deficient conjugated enynes with hydroxylamines, including derivatives of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine, can provide rapid access to highly substituted multifunctionalized dihydroisoxazoles (Yu, Du, Wang, & Zhang, 2010).

Cancer Research

  • Cytotoxicity, Cellular Distribution, and DNA/Protein Binding Studies : Studies involving mononuclear and polynuclear alkylamine derivatives of [meso-1,2-bis(4-fluorophenyl)ethylenediamine]platinum(II) indicate potential applications in cancer research. These compounds have shown strong binding to human serum albumin and significant accumulation in breast cancer cells under certain conditions (Kapp, Dullin, & Gust, 2006).

Neuroscience

  • Dopamine Transporter Binding : Derivatives of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine have been explored for their binding affinity to the dopamine transporter. Such compounds are significant in understanding and potentially treating neurological disorders (Prisinzano et al., 2002).

Drug Metabolism

  • Detection of Metabolites in Human Liver Microsomes and Urine : Research involving N-oxidized metabolites of flutamide, structurally related to N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine, has provided insights into the drug's metabolism, including the detection of these metabolites in the urine of prostate cancer patients (Goda et al., 2006).

Kinase Inhibition

  • Met Kinase Inhibition : Related compounds have been synthesized as selective Met kinase inhibitors, demonstrating potential applications in targeting specific pathways involved in cancer (Schroeder et al., 2009).

Crystallography

  • Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a derivative, was established, which is significant for understanding the molecular structure and potential applications in material science (Sapnakumari et al., 2014).

Reductive Bromination

  • Study on Reductive Bromination : Research on the reductive bromination of hydroxylamines, including derivatives of N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine, offers insights into unique chemical reactions relevant to organic synthesis (Golubev & Kim, 2019).

Dopamine Receptor Affinities

  • Neurochemical Research : Synthesis and analysis of N-substituted derivatives for dopamine receptor affinities highlight the neurochemical applications of these compounds (Claudi et al., 1990).

Safety And Hazards

The safety information available indicates that N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(NE)-N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKZFSKXZSIBJG-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 2
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 3
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 4
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 5
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine
Reactant of Route 6
N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.